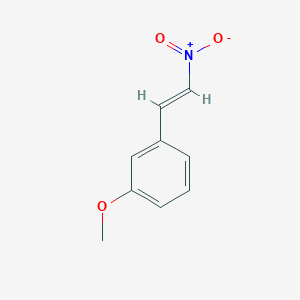

1-Methoxy-3-(2-nitrovinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBGIPFDIABTKB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351822 | |

| Record name | Anisole, m-(2-nitrovinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-09-7 | |

| Record name | Anisole, m-(2-nitrovinyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, m-(2-nitrovinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene from 3-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene, a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The primary focus is on the Henry-Knoevenagel condensation of 3-methoxybenzaldehyde with nitromethane. This document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of different catalytic systems and reaction conditions, and provides detailed, field-proven experimental protocols. Furthermore, it covers the purification and characterization of the final product and discusses its applications in medicinal chemistry, supported by authoritative references.

Introduction: The Significance of Methoxy-Substituted β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a carbon-carbon double bond attached to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making them highly versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group activates the double bond for nucleophilic addition, rendering them excellent Michael acceptors. This reactivity is central to the construction of complex molecular architectures.

The incorporation of a methoxy group onto the phenyl ring, as in this compound, further modulates the electronic properties and steric environment of the molecule. The methoxy group is a prevalent feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Consequently, methoxy-substituted nitrostyrenes, such as the title compound, are of significant interest to researchers in drug discovery and development as precursors to a wide range of biologically active molecules.[1] This guide will provide the necessary technical details for the efficient synthesis and purification of this important synthetic intermediate.

The Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most direct and widely employed method for the synthesis of this compound is the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde, in this case, 3-methoxybenzaldehyde, with a nitroalkane, typically nitromethane.[2][3] The reaction proceeds in two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final β-nitrostyrene product.

Unpacking the Mechanism: A Tale of Two Steps

The overall transformation is a cascade of two well-established reactions: the Henry (or nitroaldol) reaction and a subsequent dehydration step.

Step 1: The Henry Reaction (Nitroaldol Addition)

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(3-methoxyphenyl)-2-nitroethanol. All steps in the Henry reaction are reversible.[2]

Step 2: Dehydration to the Alkene

The β-nitro alcohol intermediate readily undergoes dehydration to form the conjugated nitrostyrene. This elimination is often facilitated by the same base catalyst used in the first step or can be promoted by acidic conditions and/or heat. The presence of the electron-withdrawing nitro group and the potential for forming a stable, conjugated system are the primary driving forces for this dehydration. The reaction typically results in the formation of the more thermodynamically stable (E)-isomer as the major product.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of both the initial condensation and the subsequent dehydration.

The Catalyst's Role: Ammonium Acetate as a Bifunctional Promoter

Ammonium acetate is a commonly employed and highly effective catalyst for this transformation. Its efficacy stems from its ability to act as a source of both a weak base (ammonia) and a weak acid (acetic acid) in equilibrium.

-

The Basic Role: Ammonia, generated from the dissociation of ammonium acetate, is sufficiently basic to deprotonate nitromethane, initiating the Henry reaction.

-

The Acidic Role: The acetic acid component can protonate the intermediate alkoxide. More importantly, it facilitates the dehydration of the β-nitro alcohol intermediate. The acetate anion can act as a base to remove a proton from the carbon bearing the nitro group, while the acetic acid can protonate the hydroxyl group, converting it into a better leaving group (water). This concerted or stepwise process leads to the formation of the double bond.

This dual functionality makes ammonium acetate a convenient and efficient single-reagent catalyst for the one-pot synthesis of β-nitrostyrenes from aldehydes and nitromethane.[4]

Experimental Protocols: A Practical Guide to Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of this compound, offering both a conventional heating method and a more rapid microwave-assisted procedure.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 591-31-1 | Reagent grade, freshly distilled if necessary. |

| Nitromethane | CH₃NO₂ | 61.04 | 75-52-5 | Reagent grade. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 | Anhydrous. |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Reagent grade. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction and chromatography. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |

Protocol 1: Conventional Heating Method

This protocol is a robust and reliable method that does not require specialized equipment.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq), nitromethane (5.0 eq), and ammonium acetate (1.0 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water with stirring. A yellow precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields.

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 3-methoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (0.1 eq).

-

Add a minimal amount of a suitable solvent, such as toluene, or run the reaction neat.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 110 °C for 30 minutes with stirring.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dissolve the resulting mixture in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and hexane.

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[5][6]

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol is a commonly used and effective solvent. Alternatively, a two-solvent system such as dichloromethane/hexane can be employed.

General Procedure for Recrystallization:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote complete crystallization.

-

Collect the purified, yellow, crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Appearance | Off-white to light yellow solid |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 91-95 °C (lit.)[1][7] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.00 (d, J = 13.6 Hz, 1H), 7.58 (d, J = 13.6 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 7.15 (d, J = 7.7 Hz, 1H), 7.08 (s, 1H), 7.03 (dd, J = 8.2, 2.5 Hz, 1H), 3.86 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 160.0, 139.4, 137.9, 132.8, 130.5, 121.8, 117.8, 113.8, 55.5.

-

IR (KBr, cm⁻¹): ν 1640 (C=C), 1515 (NO₂, asym), 1345 (NO₂, sym), 1265 (C-O).

-

Mass Spectrometry (EI): m/z (%) 179 (M⁺, 100), 133, 104, 77.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile precursor for the synthesis of a variety of pharmacologically active compounds. The nitroalkene moiety can be readily transformed into other functional groups, providing access to diverse molecular scaffolds.

-

Synthesis of Phenethylamines: A primary application of nitrostyrenes is in the synthesis of substituted phenethylamines, a class of compounds with a wide range of biological activities, including CNS stimulants and psychedelic drugs. Reduction of the nitro group and the double bond in this compound can yield 2-(3-methoxyphenyl)ethanamine, a key intermediate for various drug candidates.

-

Precursor to Heterocyclic Compounds: The reactive nature of the nitrostyrene allows for its use in various cycloaddition and multicomponent reactions to construct complex heterocyclic systems. For example, it has been used in the synthesis of novel thiazoline catalysts for Michael addition reactions and in the synthesis of chiral ferrocenophanes.[1][7]

-

Michael Addition Reactions: As a potent Michael acceptor, this compound can react with a wide range of nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex drug molecules.

The presence of the methoxy group can enhance the pharmacological profile of the final compounds by influencing their binding affinity to biological targets and improving their pharmacokinetic properties.

Safety and Handling

-

3-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.

-

This compound: Irritant. Handle with care, avoiding skin and eye contact.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3-methoxybenzaldehyde via the Henry-Knoevenagel condensation is a robust and efficient process. The use of ammonium acetate as a catalyst provides a convenient one-pot procedure. Both conventional heating and microwave-assisted methods can be employed, with the latter offering significant advantages in terms of reaction time. The resulting nitrostyrene is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules, making this a key transformation for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and efficiently produce this important chemical building block.

References

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

This compound CAS 3179-09-7 Market Analysis. (n.d.). Apiary. Retrieved January 14, 2026, from [Link]

-

Henry reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 14, 2026, from [Link]

-

Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound CAS 3179-09-7 Market Analysis: Major challenges, sales volume, share and forecast of 14.2% CAGR between 2025-2032 · Apiary [1methoxy32nitrovinylbenzenecas3179097marketsharemarkett.docs.apiary.io]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Home Page [chem.ualberta.ca]

- 6. mt.com [mt.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Physical and chemical properties of "1-Methoxy-3-(2-nitrovinyl)benzene"

An In-depth Technical Guide to 1-Methoxy-3-(2-nitrovinyl)benzene

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 3179-09-7). As a versatile synthetic intermediate, this compound is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1] Its unique molecular architecture, featuring an electron-donating methoxy group and a powerfully electron-withdrawing nitrovinyl moiety, imparts a distinct reactivity profile that is ripe for exploitation in complex molecular synthesis. This document consolidates critical data on its identification, properties, reactivity, and synthesis, and provides validated experimental protocols for its preparation and characterization, serving as an essential resource for laboratory professionals.

Compound Identification and Structure

Proper identification is the cornerstone of chemical research. This compound is systematically known by several names, reflecting its structural components.

-

Systematic IUPAC Name: 1-Methoxy-3-[(E)-2-nitroethenyl]benzene

-

Common Synonyms: trans-3-Methoxy-β-nitrostyrene, 3-Methoxy-beta-nitrostyrene[2][3]

The structure consists of a benzene ring substituted with a methoxy group at position 1 and a trans-configured 2-nitrovinyl group at position 3.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are vital for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid | [3][6] |

| Melting Point | 91-95 °C | [3][4][6] |

| Boiling Point | 304.6 ± 17.0 °C (Predicted) | [3] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store sealed in a dry place at room temperature | [3] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides precise information about the hydrogen environments. For the (E)-isomer in DMSO-d₆, the following characteristic signals are expected: a singlet for the methoxy (OCH₃) protons around δ 3.8 ppm, aromatic protons in the range of δ 7.0-7.6 ppm, and two distinct doublets for the vinyl protons between δ 8.1 and 8.3 ppm with a large coupling constant (J ≈ 13.6 Hz) confirming the trans configuration.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms. Key signals include the methoxy carbon at ~56 ppm, aromatic carbons between 110-160 ppm, and the two vinyl carbons, with the β-carbon (attached to the NO₂ group) being significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups. Strong absorption bands are expected for:

-

NO₂ group: Asymmetric stretching near 1510 cm⁻¹ and symmetric stretching near 1350 cm⁻¹.[7]

-

C=C (alkene): Stretching vibration around 1625 cm⁻¹.[7]

-

C-O (ether): Stretching around 1250 cm⁻¹.

-

=C-H bend (trans): A characteristic peak around 970 cm⁻¹, confirming the trans geometry of the double bond.[7]

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 179.[7]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the nitrovinyl group. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic. This makes the compound an excellent Michael acceptor.

Key Reactions:

-

Michael Addition: It readily undergoes conjugate addition with a wide range of nucleophiles (e.g., amines, thiols, carbanions), which is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds.[8]

-

Cycloaddition Reactions: The activated double bond can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions to construct complex cyclic systems.

-

Reduction: The nitro group can be reduced to an amine, providing a pathway to synthesize substituted phenethylamines, which are important pharmacophores.[9]

Caption: Michael addition reaction pathway.

Synthesis and Manufacturing

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry Reaction (also known as the nitroaldol reaction).[9] This involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. For this compound, the precursors are 3-methoxybenzaldehyde and nitromethane.

Caption: Synthetic route to the target compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable building block in organic synthesis.[2]

-

Pharmaceutical Synthesis: It serves as a precursor for a variety of heterocyclic compounds and substituted amines that are scaffolds for new therapeutic agents.[1] The market for such intermediates is growing, driven by the demand for innovative drugs.[1]

-

Agrochemicals: It is used in the development of new crop protection agents.[1]

-

Catalyst Development: The compound has been utilized in the synthesis of novel thiazoline catalysts for asymmetric reactions.[3]

Experimental Protocol: Synthesis and Characterization

This section provides a field-proven, self-validating protocol for the synthesis and purification of (E)-1-Methoxy-3-(2-nitrovinyl)benzene.

Objective: To synthesize and characterize (E)-1-Methoxy-3-(2-nitrovinyl)benzene with high purity.

Materials:

-

3-methoxybenzaldehyde (1.0 mmol)

-

Nitromethane (3.0 mmol)

-

Secondary amine catalyst (e.g., piperidine, 0.1 mmol)

-

Sulfated Zirconia (optional solid acid co-catalyst, 50 mg)[6]

-

Toluene (1 mL)

-

Dichloromethane (for extraction and chromatography)

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

Rationale: A microwave reactor provides rapid and uniform heating, accelerating the reaction. A standard reflux setup can also be used.

-

To a microwave reaction tube equipped with a magnetic stirrer, add the catalyst (amine and optional sulfated zirconia), dry toluene (1 mL), 3-methoxybenzaldehyde (1 mmol), and nitromethane (3 mmol).[6]

-

-

Reaction Execution:

-

Work-up and Isolation:

-

Rationale: This sequence removes the catalyst and unreacted starting materials.

-

After cooling to room temperature, if a solid catalyst was used, remove it by centrifugation or filtration, washing with dichloromethane.[6]

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude product.[6]

-

-

Purification:

-

Rationale: Column chromatography separates the target compound from byproducts, followed by recrystallization to achieve high purity.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate mixture.[6]

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

-

Recrystallize the resulting solid from a dichloromethane-hexanes mixture (1:2) to obtain a light yellow crystalline solid.[6] The yield should be approximately 84%.[6]

-

-

Characterization and Validation:

-

Rationale: A full suite of characterization is required to unequivocally confirm the structure and purity of the final product.[11][12]

-

Melting Point: Determine the melting range. A sharp range (e.g., 91-94 °C) indicates high purity.[10]

-

¹H and ¹³C NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra to confirm the chemical structure.

-

IR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet) to verify the presence of key functional groups (NO₂, C=C).

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

-

Caption: Post-synthesis validation workflow.

Safety Information

While specific toxicology data for this compound is limited, compounds in the nitrostyrene class should be handled with care. The related compound, β-nitrostyrene, is a known irritant of the skin, eyes, mucous membranes, and upper respiratory tract.[13] It is also harmful if swallowed, inhaled, or absorbed through the skin.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

This compound is a well-characterized organic compound with a predictable and highly useful reactivity profile. Its straightforward synthesis from commercially available precursors, combined with its utility as a Michael acceptor and synthetic building block, ensures its continued relevance in modern organic chemistry. This guide provides the foundational data and protocols necessary for its effective and safe utilization in a research and development setting.

References

- CAS 3179-09-7 this compound Chemical Report & Database.

- This compound CAS#: 3179-09-7. ChemicalBook.

- This compound 55446-68-9. Guidechem.

- Benzene, 1-methoxy-2-(2-nitroethenyl)-. NIST WebBook.

- This compound CAS 3179-09-7 Market Analysis. Apiary.

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC, NIH.

- Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC, NIH.

- β-Nitrostyrene. Wikipedia.

- Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.

- Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile.

- BETA-NITROSTYRENE. CAMEO Chemicals, NOAA.

- TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research.

- How To: Write an Experimental. University of Rochester, Department of Chemistry.

- organic chemistry characterization d

Sources

- 1. This compound CAS 3179-09-7 Market Analysis: Major challenges, sales volume, share and forecast of 14.2% CAGR between 2025-2032 · Apiary [1methoxy32nitrovinylbenzenecas3179097marketsharemarkett.docs.apiary.io]

- 2. marketpublishers.com [marketpublishers.com]

- 3. This compound CAS#: 3179-09-7 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. theamericanjournals.com [theamericanjournals.com]

- 12. How To [chem.rochester.edu]

- 13. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 1-Methoxy-3-(2-nitrovinyl)benzene (CAS: 3179-09-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-3-(2-nitrovinyl)benzene (CAS No. 3179-09-7), a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Henry reaction, explores its rich chemical reactivity, and highlights its applications as a versatile building block in the development of complex molecular architectures, including novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable nitroalkene.

Core Compound Profile: Physicochemical and Spectral Properties

This compound, also known as 3-methoxy-β-nitrostyrene, is an organic compound featuring a benzene ring substituted with a methoxy group at the meta-position relative to a nitrovinyl group.[1] This specific arrangement of an electron-donating group (methoxy) and a potent electron-withdrawing group (nitrovinyl) defines its unique reactivity and synthetic utility.[1][2] The methoxy group increases the electron density of the aromatic ring, influencing its reactivity in certain transformations, while the conjugated nitroalkene system serves as a powerful electrophile and a precursor to other critical functional groups.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3179-09-7 | [3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][3][4] |

| Molecular Weight | 179.17 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid/powder | [1][3][4] |

| Melting Point | 91-95 °C | [3][4][5] |

| Boiling Point | 304.6 ± 17.0 °C (Predicted) | [3][4][5] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [3][4][5] |

| Storage | Store in a dry, cool, well-ventilated area | [3][4][5] |

Synthesis: The Henry Nitroaldol Reaction

The primary and most efficient route for synthesizing this compound is the Henry (or nitroaldol) reaction.[7][8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of 3-methoxybenzaldehyde with nitromethane.[10][11] The reaction proceeds through a β-nitro alcohol intermediate, which readily undergoes dehydration under the reaction conditions to yield the final nitroalkene product.[7][8]

Mechanistic Rationale

The causality of the Henry reaction is rooted in the acidity of the α-protons of the nitroalkane and the electrophilicity of the aldehyde's carbonyl carbon. The mechanism unfolds in three key steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[11]

-

Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a carbon-carbon bond and yielding a β-nitro alkoxide intermediate.[7][11]

-

Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to form a β-nitro alcohol. In the presence of heat and an acidic medium (like acetic acid used in the protocol below), this intermediate rapidly eliminates a molecule of water to form the thermodynamically stable conjugated system of this compound.[8]

Field-Proven Experimental Protocol

This protocol is a robust method adapted from established literature procedures, designed to favor the direct formation of the dehydrated nitroalkene product.[12][13]

Materials:

-

3-Methoxybenzaldehyde (1.0 eq)

-

Nitromethane (6.0 eq)

-

Ammonium acetate (2.0 eq)

-

Glacial Acetic Acid (solvent)

-

Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate (2.0 eq) and glacial acetic acid (approx. 10 mL per 1 g of aldehyde). Stir until the salt is mostly dissolved.

-

Reagent Addition: Add nitromethane (6.0 eq) to the solution, followed by 3-methoxybenzaldehyde (1.0 eq). The large excess of nitromethane serves as both a reagent and a co-solvent, driving the reaction equilibrium towards the product.

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water. A yellow solid should precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts, followed by a small amount of cold methanol to remove highly colored impurities.

-

Purification: Recrystallize the crude solid from hot methanol to yield pure this compound as a light-yellow crystalline solid. Dry the final product under vacuum.

Applications in Drug Discovery and Advanced Synthesis

The true value of this compound is realized in its role as a strategic starting material. Its ability to be converted into various functionalized intermediates makes it highly sought after in the pharmaceutical and agrochemical industries. [14]

-

Scaffold for Kinase Inhibitors: The compound is explicitly used as a reagent in the preparation of pyridine-based compounds that function as Focal Adhesion Kinase (FAK) inhibitors. [1]FAK is a well-validated target in oncology, making this a direct application in the development of potential cancer therapeutics. [1]* Access to Bioactive Amines: As detailed above, its reduction provides access to the 3-methoxyphenethylamine scaffold. This structural motif is present in numerous neurologically active compounds and is a common starting point for the synthesis of more complex drug candidates.

-

Synthesis of Novel Catalysts: It has been employed in the synthesis of specialized chemical tools, such as novel thiazoline catalysts and chiral ferrocenophanes, demonstrating its utility beyond direct incorporation into a final drug molecule. [3][4][5]

Safety and Handling

This compound is an irritant and is harmful if inhaled or ingested. [4][15]Proper safety precautions are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [15]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3][5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool for chemical innovation. Its straightforward synthesis via the Henry reaction, combined with the rich and predictable reactivity of its nitroalkene group, provides a reliable pathway to valuable molecular scaffolds. For researchers and scientists in drug discovery and development, mastering the use of this compound opens doors to novel kinase inhibitors, complex amine-containing structures, and other high-value molecules, solidifying its place as an essential component of the modern synthetic chemist's toolbox.

References

-

Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane . Journal of the Chemical Society, Transactions, 99, 282-293. Available at: [Link]

-

This compound CAS 3179-09-7 Market Analysis . Apiary. Available at: [Link]

-

Henry reaction - Wikipedia . Wikipedia. Available at: [Link]

-

This compound . Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Henry Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis . Sciencemadness Discussion Board. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors . Molecules, 23(7), 1779. Available at: [Link]

-

Henry reaction - Grokipedia . Grokipedia. Available at: [Link]

-

Condensation with Nitromethane . Sciencemadness.org. Available at: [Link]

-

Henry Reaction - SynArchive . SynArchive. Available at: [Link]

-

Benzene, 1-methoxy-2-(2-nitroethenyl)- . NIST WebBook. Available at: [Link]

-

SAFETY DATA SHEET - Benzene, 1,2,3-trimethoxy- . Synerzine. Available at: [Link]

-

Supporting Information: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis . pubs.acs.org. Available at: [Link]

-

This compound | C9H9NO3 | CID 710751 . PubChem. Available at: [Link]

-

This compound CAS#: 3179-09-7 . ChemWhat. Available at: [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . Green and Sustainable Chemistry, 8(2), 139-152. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . ResearchGate. Available at: [Link]

-

Substitution Reactions of Benzene Derivatives . Chemistry LibreTexts. Available at: [Link]

-

CAS 3179-09-7 this compound Chemical Report & Database . The Data Institute. Available at: [Link]

-

Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3) . Cheméo. Available at: [Link]

-

1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene | C11H13NO5 | CID 5354916 . PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Benzene . Airgas. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. Available at: [Link]

-

Birch Reduction of Aromatic Rings . Master Organic Chemistry. Available at: [Link]

Sources

- 1. This compound cas 3179-09-7 [minglangchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound CAS#: 3179-09-7 [m.chemicalbook.com]

- 4. This compound | 3179-09-7 [amp.chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. ia800607.us.archive.org [ia800607.us.archive.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. rsc.org [rsc.org]

- 14. This compound CAS 3179-09-7 Market Analysis: Major challenges, sales volume, share and forecast of 14.2% CAGR between 2025-2032 · Apiary [1methoxy32nitrovinylbenzenecas3179097marketsharemarkett.docs.apiary.io]

- 15. fishersci.co.uk [fishersci.co.uk]

Spectroscopic and Synthetic Elucidation of (E)-1-Methoxy-3-(2-nitrovinyl)benzene: A Technical Guide

Introduction

(E)-1-Methoxy-3-(2-nitrovinyl)benzene, a member of the nitrostyrene class of compounds, represents a valuable synthon in organic chemistry. Its electron-deficient olefinic bond, activated by the powerful electron-withdrawing nitro group, renders it a versatile precursor for a variety of molecular architectures. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (E)-1-Methoxy-3-(2-nitrovinyl)benzene, offering a foundational understanding for researchers in synthetic chemistry, materials science, and drug discovery. The synthesis of this compound is also detailed, providing a reproducible and efficient protocol. A thorough interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is presented to facilitate its unambiguous identification and utilization in further synthetic endeavors.

Molecular Structure and Key Features

The structure of (E)-1-Methoxy-3-(2-nitrovinyl)benzene is characterized by a benzene ring substituted with a methoxy group at the meta position relative to a 2-nitrovinyl substituent. The "(E)" designation indicates that the nitro group and the aromatic ring are on opposite sides of the vinyl double bond, which is the thermodynamically more stable configuration.

An In-depth Technical Guide to the Solubility of 1-Methoxy-3-(2-nitrovinyl)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Solubility as a Cornerstone of Chemical Research

In the realm of chemical synthesis and pharmaceutical development, the solubility of a compound is a critical physicochemical property that dictates its utility, formulation, and biological fate. This guide provides a comprehensive technical overview of the solubility of 1-Methoxy-3-(2-nitrovinyl)benzene, a key intermediate in organic synthesis. As a Senior Application Scientist, my objective is to not only present solubility data but also to provide the underlying scientific rationale and practical methodologies for its determination. This document is structured to empower researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Profile of this compound

This compound, also known as m-methoxy-β-nitrostyrene, is a solid crystalline compound at room temperature. A thorough understanding of its molecular characteristics is fundamental to predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Melting Point | 91-95 °C | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 3179-09-7 | [1] |

The presence of a nitro group (-NO₂) and a methoxy group (-OCH₃) attached to the benzene ring, along with the conjugated nitrovinyl side chain, imparts a significant degree of polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment, while the methoxy group is an electron-donating group. This combination of functional groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups based on their polarity:

-

Polar Protic Solvents: These solvents possess a hydrogen atom attached to an electronegative atom (e.g., oxygen or nitrogen) and can donate hydrogen bonds. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Nonpolar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments. Examples include hexane, toluene, and benzene.

Based on the molecular structure of this compound, which contains polar nitro and methoxy groups, it is predicted to be more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility Profile of this compound

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.9 | Very Low | The high polarity of the solute is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar (aromatic) | 2.4 | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the overall polarity mismatch limits solubility. |

| Dichloromethane | Polar Aprotic | 9.1 | Moderate to High | The moderate polarity of dichloromethane should effectively solvate the polar functional groups of the solute. |

| Chloroform | Polar Aprotic | 4.8 | High | Similar to dichloromethane, chloroform is a good solvent for moderately polar compounds. A related compound, trans-4-Methoxy-β-nitrostyrene, is soluble in chloroform at 25 mg/mL. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | The ester group in ethyl acetate can interact with the polar groups of the solute, but its overall polarity is lower than other polar aprotic solvents. |

| Acetone | Polar Aprotic | 21 | High | The high polarity of acetone makes it an excellent candidate for dissolving this compound. |

| Ethanol | Polar Protic | 24.3 | Moderate | Ethanol can act as a hydrogen bond acceptor for the nitro group's oxygens, but the overall nonpolar character of the ethyl group may limit very high solubility. |

| Methanol | Polar Protic | 32.6 | Moderate to High | Methanol is more polar than ethanol and should be a better solvent for this compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | Very High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High | DMSO is one of the most powerful and polar aprotic solvents, and it is expected to readily dissolve this compound. |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Workflow for Solubility Determination

The overall workflow involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute.

Caption: A stepwise workflow for determining the solubility of a solid compound.

Detailed Experimental Protocol (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining solubility.[5][6][7]

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Pipettes

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution: a. To a series of vials, add a known volume of the selected organic solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining. c. Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Quantification: a. Transfer the supernatant to a pre-weighed evaporation dish. b. Record the exact weight of the dish with the solution. c. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent is recommended under reduced pressure if the solute is heat-sensitive). d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: a. Weight of dissolved solute: (Weight of dish + residue) - (Weight of empty dish) b. Weight of solvent: (Weight of dish + solution) - (Weight of dish + residue) c. Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) * 100 d. To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

Self-Validation: The protocol's trustworthiness is enhanced by running replicates for each solvent and ensuring that the final weight of the residue is constant after repeated drying cycles.

Alternative Quantification Method: UV-Vis Spectroscopy

For compounds with a chromophore, such as this compound, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[8][9][10][11]

Principle: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: a. Prepare a series of standard solutions of known concentrations of the compound in the same solvent. b. Measure the absorbance of each standard at λmax. c. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Measure the Saturated Solution: a. Prepare the saturated solution and separate the supernatant as described in the gravimetric method. b. Dilute the supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. c. Measure the absorbance of the diluted supernatant at λmax.

-

Calculate Solubility: a. Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. b. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

The Role of Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[12][13][14] HSP theory decomposes the total cohesion energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solute is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution. While the experimental determination of HSP for a new compound is complex, they can be estimated using computational methods.[15]

Caption: A conceptual diagram of Hansen Solubility Parameter space.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, grounded in the principles of molecular polarity and intermolecular forces. While experimental data remains the gold standard, the predictive framework and detailed methodologies presented here offer a robust starting point for researchers. The continued development of computational tools, such as those for predicting Hansen Solubility Parameters, will undoubtedly refine our ability to predict the solubility of novel compounds, thereby accelerating research and development in chemistry and the pharmaceutical sciences.

References

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved from [Link]

-

Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Pang, H., & De-Pu, L. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(8), 1555-1558.

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

- dos Santos, G. R., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10476–10485.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

- Al-Hamdani, Y. A. S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 301, 122956.

-

Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29). Roots Press. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

-

Recrystallization1. (n.d.). Retrieved from [Link]

-

How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

-

Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

-

Video: Recrystallization - Concept. (2020, March 26). JoVE. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound CAS#: 3179-09-7 [m.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solubility parameters (HSP) [adscientis.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-the-Knoevenagel-Condensation-for-Nitrostyrene-Synthesis

Abstract

β-Nitrostyrenes are pivotal intermediates in the synthesis of a multitude of pharmaceuticals and fine chemicals, valued for the reactivity endowed by the electron-withdrawing nitro group conjugated with a styrenyl framework.[1] The primary and most efficient route to these compounds is the Knoevenagel condensation of aromatic aldehydes with nitroalkanes.[2][3] This guide provides an in-depth technical exploration of the Knoevenagel condensation for nitrostyrene synthesis, focusing on the underlying mechanism, catalyst selection, reaction conditions, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering field-proven insights to bridge theoretical understanding with practical application.

Introduction: The Significance of β-Nitrostyrenes

β-Nitrostyrenes are versatile organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. This structural feature makes them highly valuable precursors in organic synthesis.[1][4] The electron-withdrawing nature of the nitro group, combined with the conjugated double bond, creates multiple reactive sites within the molecule.[3][4] This inherent reactivity allows for a wide range of chemical transformations, making β-nitrostyrenes key building blocks for:

-

Pharmaceuticals: They are precursors to numerous bioactive molecules, including anticancer, antibacterial, and anti-inflammatory agents.[4]

-

Fine Chemicals: Their utility extends to the synthesis of dyes, agrochemicals, and other specialty chemicals.[1]

-

Heterocyclic Compounds: They serve as efficient starting materials for the synthesis of important heterocyclic systems like pyrroles and indoles.[4][5]

Given their broad applicability, a thorough understanding of their synthesis is crucial for chemists in both academic and industrial settings.

The Knoevenagel Condensation: A Mechanistic Deep Dive

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[6][7] In the context of nitrostyrene synthesis, the reaction is a nucleophilic addition of a nitroalkane (the active hydrogen compound) to an aromatic aldehyde, followed by a dehydration step.[6]

The mechanism can be dissected into three primary stages:

-

Deprotonation and Enolate Formation: A base abstracts a proton from the α-carbon of the nitroalkane (e.g., nitromethane), forming a resonance-stabilized carbanion, often referred to as a nitronate anion or enolate.[7][8] The acidity of this proton is significantly increased by the strong electron-withdrawing effect of the nitro group.

-

Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[8][9]

-

Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent, to form a nitroaldol (β-nitro alcohol) intermediate.[10][11] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, the β-nitrostyrene.[3][8]

The Role of the Catalyst: Beyond Simple Deprotonation

While the primary role of the base is to deprotonate the nitroalkane, certain catalysts can influence the reaction through alternative pathways. For instance, when a secondary amine like piperidine is used, an iminium ion mechanism can operate in parallel or exclusively.[12][13][14]

-

Iminium Ion Formation: The piperidine catalyst reacts with the aldehyde to form a carbinolamine, which then eliminates a hydroxide ion to generate a highly electrophilic iminium ion.[13][14]

-

Enolate Attack on the Iminium Ion: The hydroxide ion generated in the previous step deprotonates the nitroalkane to form the enolate. This enolate then attacks the iminium ion.[13][14]

-

Catalyst Regeneration: The resulting adduct eliminates the piperidine catalyst to form the final nitrostyrene product.[13][14]

Theoretical calculations suggest that the iminium ion formation can be the rate-determining step in this catalytic cycle.[13][14]

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process sustainability. A wide range of catalysts, both homogeneous and heterogeneous, have been successfully employed.[2]

| Catalyst System | Category | Typical Catalyst(s) | Advantages | Disadvantages |

| Basic Amines | Homogeneous | Piperidine, Methylamine, Ethylenediamine diacetate (EDDA) | High activity, mild conditions.[8][15][16] | Difficult to separate from product, potential for side reactions.[2] |

| Alkali Hydroxides | Homogeneous | NaOH, KOH | Fast reaction rates, inexpensive.[10][11] | Can promote self-condensation of aldehydes, requires careful temperature control.[6][11] |

| Ammonium Salts | Homogeneous | Ammonium acetate | Commonly used, effective with acetic acid as solvent.[2][17] | Often requires reflux temperatures, moderate to high yields.[17] |

| Ionic Liquids | Homogeneous | [bmim]BF₄, [SFHEA][HSO₄] | Green solvent potential, recyclable.[2][12] | Can be expensive, viscosity may pose challenges. |

| Solid Bases | Heterogeneous | Hydrotalcites, Metal Phosphates | Easy separation and recyclability, environmentally friendly.[2][12][18] | May exhibit lower activity than homogeneous counterparts, potential for leaching. |

Experimental Protocols: A Practical Guide

The following protocols represent validated methods for the synthesis of β-nitrostyrenes, catering to different catalytic systems.

Protocol 1: Ammonium Acetate Catalysis in Acetic Acid

This is a classic and widely used method, particularly effective for a range of substituted benzaldehydes.[2][17]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Nitromethane (6.9 eq)

-

Ammonium acetate (2.4 eq)

-

Glacial acetic acid

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in glacial acetic acid.

-

Add nitromethane to the solution, followed by the aromatic aldehyde.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.[2]

-

Cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice water.

-

Neutralize the mixture to pH 7 by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude nitrostyrene by recrystallization, typically from methanol, ethanol, or acetic acid.[19]

Protocol 2: Sodium Hydroxide Catalysis

This method is rapid but requires stringent temperature control to prevent side reactions.[10][11]

Materials:

-

Benzaldehyde (1.0 eq)

-

Nitromethane (1.2 eq)

-

Methanol

-

Sodium hydroxide solution (e.g., 10 M)

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

In a flask, dissolve benzaldehyde and nitromethane in methanol.

-

Cool the mixture in an ice-salt bath to between 10-15°C.[10]

-

Slowly add the sodium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 15°C.[10][11] A bulky white precipitate of the nitroaldol salt will form.[11]

-

After the addition is complete, allow the mixture to stand for 15 minutes.

-

Dilute the pasty mass with ice water to obtain a clear solution, keeping the temperature below 5°C.[10]

-

In a separate large beaker, prepare a solution of hydrochloric acid and water, and cool it with ice.

-

Slowly add the alkaline reaction mixture to the stirred acid solution. A pale yellow crystalline mass of nitrostyrene will precipitate immediately.[10]

-

Filter the product by suction and wash with water until the washings are free of chlorides.

-

Purify the crude product by recrystallization from hot ethyl alcohol.[10]

Safety and Handling Considerations

β-Nitrostyrenes and their precursors require careful handling.

-

Irritants: The vapors of hot solutions of nitrostyrene are known to be irritating to the eyes and nose. The solid substance can also be a skin irritant.[10][11]

-

Exothermic Reactions: The condensation reaction, particularly when catalyzed by strong bases like NaOH, can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.[11]

-

Hazardous Chemicals: Always consult the Safety Data Sheet (SDS) for all reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Knoevenagel condensation remains the most reliable and versatile method for the synthesis of β-nitrostyrenes. A deep understanding of the reaction mechanism, particularly the dual pathways of base and iminium ion catalysis, empowers the researcher to make informed decisions regarding catalyst and solvent selection. The choice between homogeneous and heterogeneous systems involves a trade-off between reaction efficiency and operational sustainability. The detailed protocols provided herein offer a solid foundation for the practical execution of this important transformation, enabling the synthesis of these valuable intermediates for applications in drug discovery and beyond.

References

-

Knoevenagel Condensation. (2021). J&K Scientific LLC. [Link]

-

Nitrostyrene. Organic Syntheses Procedure. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. [Link]

-

Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026). MDPI. [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [Link]

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. . [Link]

-

Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]

-

knoevenagel condensation NaOH catalyst?. (2018). Sciencemadness Discussion Board. [Link]

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [Link]

-

High-yielding nitrostyrene catalyst. Hive Methods Discourse. [Link]

-

Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). Books. [Link]

-

A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

-

The Synthesis of beta-Nitrostyrenes. . [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]

-

Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

- Synthesis method of p-hydroxy-beta-nitrostyrene.

-

Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

-

Catalysts used for Knoevenagel condensation. ResearchGate. [Link]

-

Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ResearchGate. [Link]

-

Mechanism and Free Energy Profile of Base-Catalyzed Knoevenagel Condensation Reaction. ResearchGate. [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Publishing. [Link]

-

Kinetic analysis of nitrostyrene hydrolysis and the Knoevenagel condensation. Journal of the American Chemical Society. [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. purechemistry.org [purechemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 17. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 18. mdpi.com [mdpi.com]

- 19. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

The Nitrovinyl Group in Aromatic Compounds: A Nexus of Reactivity for Modern Synthesis

An In-Depth Technical Guide:

Abstract

Aromatic nitrovinyl compounds, particularly β-nitrostyrenes, represent a class of exceptionally versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group profoundly activates the adjacent carbon-carbon double bond, rendering it a potent electrophile and a versatile participant in a wide array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the aromatic nitrovinyl group, moving from its fundamental synthesis to its strategic application in complex molecular construction. We will dissect the causality behind key reaction classes—including Michael additions, cycloadditions, and reductions—and provide field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the efficient synthesis of high-value molecules, from heterocyclic frameworks to pharmacologically active agents.

The Electronic Architecture and Synthetic Utility

The synthetic power of an aromatic nitrovinyl compound, such as (2-nitrovinyl)benzene (β-nitrostyrene), is rooted in its distinct electronic structure. The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Through a combination of inductive (-I) and resonance (-M) effects, it polarizes the entire π-system, creating a significant partial positive charge (δ+) on the β-carbon of the vinyl group. This pronounced electrophilicity is the cornerstone of its reactivity, making it an exceptional acceptor for a diverse range of nucleophiles.

This electronic activation allows chemists to use β-nitrostyrenes as pivotal building blocks. Their reactions are often high-yielding and predictable, providing access to complex scaffolds that are central to pharmaceuticals and natural products.[1][2] The nitro group itself is a versatile functional handle, capable of being transformed into amines, oximes, or ketones, further expanding the synthetic possibilities.[1]

Caption: Electronic polarization in β-nitrostyrene.

Synthesis: The Henry Reaction as a Gateway

The most direct and widely employed method for synthesizing aromatic nitrovinyl compounds is the Henry reaction , or nitro-aldol reaction.[3][4] This process involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, under basic conditions, followed by dehydration to yield the β-nitrostyrene derivative.

Causality of Experimental Choices:

-

Catalyst: A weak base, such as ammonium acetate or an amine like triethylamine, is chosen to deprotonate the nitroalkane, forming the nucleophilic nitronate anion. Stronger bases (e.g., NaOH) can also be used but require careful temperature control to prevent side reactions.[5]

-

Dehydration: The intermediate nitro-aldol adduct is often unstable. The reaction is typically driven to completion by heating, which facilitates the elimination of water to form the thermodynamically stable conjugated system. In many protocols, this occurs in situ.

-

Solvent: The nitroalkane itself can serve as the solvent if used in excess. Alternatively, solvents like acetic acid or methanol are common.[6][7]

Recent advancements have introduced milder and more efficient conditions, such as ultrasound promotion, which can lead to rapid, clean condensations at room temperature, minimizing the formation of resinous side products often seen with electron-rich aldehydes.[6]

Experimental Protocol: Synthesis of (E)-4-methoxy-β-nitrostyrene

This protocol details a standard Henry reaction using ammonium acetate.

Materials:

-

4-methoxybenzaldehyde (anisaldehyde)

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

-

Setup: In a 250 mL round-bottom flask, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and nitromethane (12.2 g, 0.2 mol).

-

Catalyst Addition: Add ammonium acetate (4.0 g, ~0.05 mol) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 100°C for 2-4 hours. The causality here is to provide sufficient thermal energy to drive the dehydration of the intermediate nitro-aldol adduct. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then cool further in an ice bath. The product should crystallize as a yellow solid.

-